molecular formula C12H9FN2O3 B2782863 1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 869634-08-2

1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B2782863
CAS No.: 869634-08-2
M. Wt: 248.213
InChI Key: OWVLQYNNEXUSHO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a fluorinated dihydropyridazine derivative with a molecular framework that combines a pyridazine core, a carboxylic acid group at position 3, and a 2-fluorophenyl substituent at position 1. Key structural and functional features include:

  • Electron-Withdrawing Fluorine: The 2-fluorophenyl group enhances electron-withdrawing effects, increasing the compound’s acidity and reactivity in condensation or coordination reactions .
  • Intramolecular Hydrogen Bonding: The dihydropyridazine ring enables intramolecular hydrogen bonding between the N–H group and the carbonyl oxygen, stabilizing the structure and influencing solubility in polar solvents .

The compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-332236) in quantities up to 1 g ($380.00) and is used in pharmaceutical research, particularly as a synthetic intermediate or precursor for antibacterial agents .

Properties

IUPAC Name

1-(2-fluorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-5-3-2-4-8(9)13/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVLQYNNEXUSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL, outperforming standard antibiotics like streptomycin .

Antitumor Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. In vitro studies have indicated that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of dihydropyridazine derivatives. Compounds have been evaluated using models such as the carrageenan-induced paw edema test in rats, showing significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs .

Antifilarial Activity

The compound has also been investigated for its antifilarial properties, particularly against Brugia malayi. Studies have shown that certain derivatives can lead to a complete loss of motility in adult worms at concentrations around 100 µM, indicating potential for development into therapeutic agents against filariasis .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antimicrobial Screening : A study assessed a series of dihydropyridazine derivatives for their antimicrobial efficacy against common pathogens. Results indicated that modifications at the phenyl ring significantly influenced activity levels, with some compounds exhibiting potent effects comparable to established antibiotics .
  • Cancer Research : In another study focused on anti-cancer properties, a library of dihydropyridazine derivatives was screened against various cancer cell lines. The findings revealed several candidates that inhibited cell growth by inducing apoptosis through caspase activation pathways .
  • Inflammation Models : A detailed investigation into the anti-inflammatory effects demonstrated that specific substitutions on the dihydropyridazine ring enhanced efficacy in reducing edema in animal models, suggesting avenues for new anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridazine ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyridazine-3-carboxylic acid core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Substituted Phenyl Analogs

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications References
Target Compound 2-Fluorophenyl (1) ~263.23* Enhanced acidity; coordination polymer precursor
1-(3-Chlorophenyl)-6-methyl-4-oxo-... 3-Chlorophenyl (1) 264.67 Higher lipophilicity; bulkier substituent
1-(4-Chlorophenyl)-6-methyl-4-oxo-... (Chloroinconazide) 4-Chlorophenyl (1) ~264.23 Agricultural pesticide intermediate
1-(4-Fluorophenyl)-4-methoxy-6-oxo-... 4-Fluorophenyl (1), 4-methoxy 264.21 Methoxy group reduces reactivity; unknown bioactivity
6-Methyl-1-(2-nitrophenyl)-4-oxo-... 2-Nitrophenyl (1) 275.22 Nitro group enhances electrophilicity; synthetic intermediate

*Calculated based on molecular formula C₁₂H₉FN₂O₃.

Key Observations:
  • Electron Effects : Fluorine (2-position) and nitro (2-position) groups are strong electron-withdrawing substituents, increasing acidity compared to chlorophenyl analogs .
  • Bioactivity: 1-Aryl-4-oxo-dihydropyridazine-3-carboxylic acids (e.g., chlorophenyl derivatives) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values approaching fluoroquinolone standards . The fluorinated analog’s bioactivity remains underexplored but is hypothesized to offer improved pharmacokinetics due to fluorine’s metabolic stability .

Non-Phenyl Analogs

Compound Name Core Structure Key Features References
1-(3-Methylphenyl)-6-oxo-... Tetrahydropyridazine Reduced aromaticity; increased flexibility
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-... Dihydropyridine Thioether and cyano groups enhance antibacterial potency
Key Observations:
  • Aromaticity vs. Flexibility : The dihydropyridazine core in the target compound provides planar rigidity, favoring π-π stacking in coordination polymers, while tetrahydropyridazine derivatives (e.g., 1-(3-methylphenyl)-6-oxo-...) exhibit conformational flexibility suited for enzyme binding .

Biological Activity

1-(2-Fluorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • CAS Number : 888721-65-1

Synthesis

The synthesis of this compound has been explored through various methodologies. A notable method involves the use of isoxazole intermediates, which undergo cyclization to form the desired dihydropyridazine structure. This approach has shown effective yields and can be adapted for various substitutions on the aromatic ring .

Antimicrobial Properties

Research indicates that derivatives of 4-oxo-1,4-dihydropyridine compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that certain derivatives can inhibit the growth of bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound shows promise in cancer treatment. For instance, studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Cell LineIC50 (µM)
HeLa1.7
A3750.87
HCT1160.55

These values indicate that the compound has a potent effect on these cancer cells, warranting further investigation into its mechanisms and potential clinical applications.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown inhibitory activity against CDK1 and CDK2 kinases, which play crucial roles in cell cycle regulation. The reported IC50 values for these kinases are in the low nanomolar range, indicating high potency .

Study on Anticancer Effects

A recent study focused on a series of dihydropyridazine derivatives, including this compound. The findings revealed that these compounds significantly reduced tumor growth in xenograft models. The study emphasized the importance of structural modifications to enhance biological activity and selectivity against cancer cells .

Mechanistic Insights

Further research has delved into the mechanisms by which these compounds exert their effects. It was found that they induce apoptosis through mitochondrial pathways and can activate caspase cascades in cancer cells . This apoptotic effect is crucial for developing new anticancer therapies.

Q & A

Basic Research Question

  • pH-Dependent Stability : Conduct accelerated stability tests in buffers mimicking physiological pH (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma). Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and test photostability under UV/visible light.

How can computational methods enhance the design of novel derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity. For example, fluorine substitution often enhances bioavailability .
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental data to prioritize derivatives for synthesis.
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA to rank derivatives based on target affinity, as demonstrated for tetrazole-containing analogs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

  • By-Product Formation : Optimize stoichiometry and catalyst loading to minimize impurities. For example, reduce Pd catalyst use to <5 mol% in coupling steps .
  • Solvent Selection : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) without compromising yield.
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking.

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